2-Phenylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-Phenylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-6-amine typically involves the condensation of 2-aminopyridine with phenyl isocyanide under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine ring system . Another method involves the cyclization of N-phenyl-2-aminopyridine with an appropriate aldehyde .
Industrial Production Methods
the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor.
Uniqueness
2-Phenylimidazo[1,2-a]pyridin-6-amine is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,14H2 |
InChI Key |
PHDDXHPPDILYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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